The quest for novel therapeutics targeting the Central Nervous System (CNS) is an intricate endeavor, demanding a sophisticated understanding of molecular architecture and its influence on biological function. Within the medicinal chemist's armamentarium, the azetidine ring—a four-membered saturated heterocycle containing a nitrogen atom—has emerged as a privileged scaffold.[1] Its growing prominence is not accidental but rather a consequence of its unique stereochemical and physicochemical properties that offer distinct advantages in the design of CNS-active agents.[2]
The inherent ring strain of the azetidine nucleus (approximately 25.4 kcal/mol) imparts a degree of conformational rigidity that is highly desirable in drug design.[3] This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity and selectivity. Furthermore, the three-dimensional nature of the azetidine ring provides an avenue to escape the "flatland" of traditional aromatic ring systems, offering improved physicochemical properties such as increased solubility and metabolic stability, which are critical for CNS drug candidates that must cross the blood-brain barrier.[2]
This comprehensive guide delves into the diverse applications of the azetidine scaffold in CNS drug discovery, providing detailed application notes and protocols for researchers, scientists, and drug development professionals. We will explore the role of azetidines in modulating key CNS targets, including neurotransmitter transporters, G-protein coupled receptors (GPCRs), and ion channels, supported by field-proven insights and step-by-step experimental methodologies.
Monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), play a pivotal role in regulating mood, cognition, and behavior. The transporters responsible for their reuptake—SERT, NET, and DAT, respectively—are well-established targets for the treatment of depression and other psychiatric disorders. The incorporation of the azetidine scaffold has led to the development of potent and selective single, dual, and triple reuptake inhibitors.
Triple reuptake inhibitors, which simultaneously block SERT, NET, and DAT, represent a promising strategy for developing antidepressants with a broader spectrum of activity and a potentially faster onset of action. The 3-aminoazetidine core has proven to be a versatile template for designing potent TRIs.
This protocol outlines a general synthetic route for the preparation of 3-aminoazetidine derivatives, adapted from methodologies described in the literature.[4][5]
This protocol describes a method to determine the inhibitory potency of the synthesized compounds on human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, and hDAT) using a radiolabeled substrate uptake assay in HEK293 cells stably expressing the respective transporters.[1][4]
GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of currently marketed drugs. The azetidine scaffold has been successfully incorporated into ligands for various GPCRs, including muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive function and other physiological processes.
Muscarinic M3 receptors are involved in smooth muscle contraction and glandular secretion. Antagonists of the M3 receptor have therapeutic applications in conditions such as overactive bladder and chronic obstructive pulmonary disease. The azetidine ring can serve as a key structural element in potent and selective M3 antagonists.[2]
This protocol provides a general method for the synthesis of 3-phenoxyazetidine derivatives, which have been explored as muscarinic receptor antagonists.
Activation of the M3 receptor leads to an increase in intracellular calcium concentration. This can be measured using a fluorescent calcium indicator like Fura-2 AM.[6]
Ion channels are critical for neuronal excitability and synaptic transmission, making them important targets for CNS drug discovery. The azetidine scaffold has been incorporated into modulators of various ion channels, including NMDA receptors and voltage-gated sodium and calcium channels.
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in several neurological and psychiatric disorders. Azetidine-2,3-dicarboxylic acids have been synthesized and evaluated as stereocontrolled modulators of NMDA receptors.[7][8]
This protocol outlines a synthetic approach to an azetidine-2,3-dicarboxylic acid derivative. The stereochemistry is critical for activity and is controlled throughout the synthesis.[7]
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional effects of compounds on ion channels.[6]
Voltage-gated calcium channels are involved in neurotransmitter release and neuronal excitability. Azelnidipine is an approved L-type calcium channel blocker that features an azetidine moiety, highlighting the utility of this scaffold in ion channel modulation.[9]
The synthesis of Azelnidipine is a multi-step process. A key step involves the Hantzsch dihydropyridine synthesis.[10][11]
The success of a CNS drug candidate is critically dependent on its ability to cross the blood-brain barrier and exhibit favorable pharmacokinetic properties. The incorporation of an azetidine ring can positively influence these parameters.[12]
The azetidine scaffold has unequivocally established its value in the design of novel CNS-active compounds. Its unique structural and physicochemical properties provide a powerful tool for medicinal chemists to modulate a wide array of CNS targets with improved potency, selectivity, and pharmacokinetic profiles. The protocols and data presented in this guide serve as a foundational resource for researchers seeking to leverage the potential of the azetidine moiety in their drug discovery programs. As synthetic methodologies for creating diverse and complex azetidines continue to evolve, the impact of this versatile heterocycle on the future of CNS therapeutics is poised to grow even further.
-
Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 127-134. [Link]
-
Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 4(1), 127-134. [Link]
-
Biggs, D. F., & Ringdahl, B. (1995). Synthesis and bioactivity of a new class of rigid glutamate analogues. Modulators of the N-methyl-D-aspartate receptor. Journal of medicinal chemistry, 38(11), 1935–1942. [Link]
-
Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 4(1), 127-134. [Link]
- Google Patents. (n.d.).
-
New Drug Approvals. (2021, March 6). Azelnidipine. [Link]
- Google Patents. (n.d.).
-
Han, Y., Han, M., Shin, D., Jeong, N., & Hahn, H. G. (2014). Exploration of 3-aminoazetidines as triple reuptake inhibitors by bioisosteric modification of 3-α-oxyazetidine. ACS medicinal chemistry letters, 5(9), 1013–1018. [Link]
-
Han, Y., Han, M., Shin, D., Jeong, N., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS medicinal chemistry letters, 5(9), 1013–1018. [Link]
-
Innoprot. (n.d.). M3 Muscarinic Acetylcholine Receptor Assay. [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]
-
Molecular Devices. (n.d.). Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. [Link]
-
Lowe, J. T., Lee, M. D., 4th, Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., Duvall, J. R., Gerard, B., Holson, E. B., Joliton, A., Kesavan, S., Lemercier, B. C., Liu, H., Marié, J. C., Mulrooney, C. A., Muncipinto, G., Welzel-O'Shea, M., Panko, L. M., Rowley, A., Suh, B. C., … Marcaurelle, L. A. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211. [Link]
- Google Patents. (n.d.). EP2066626B1 - Azetidine derivatives as muscarinic receptor antagonists.
-
Singh, S., & Singh, R. K. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie, e2300468. Advance online publication. [Link]
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò-Büchi reactions. Chemical science, 11(29), 7553–7561. [Link]
-
Kumbhar, S. P. (2022). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF 2-AZETIDINONE DERIVATIVES: AS A NOVEL ANTICONVULSANT. NeuroQuantology, 20(10), 3096-3104. [Link]
-
Vissichelli, N. P., Parker, C. G., & VerPlank, L. (2024). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Chembiochem : a European journal of chemical biology, e202400194. Advance online publication. [Link]
-
Harada, K., Irie, R., Nakama, K., & Nemoto, T. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1261549. [Link]
-
Lopera-Madrid, J., Insuasty-Cepeda, B., & Restrepo-Montoya, D. (2024). Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience. Journal of venomous animals and toxins including tropical diseases, 30, e20230048. [Link]
-
Mitroka, J., D'Souza, M., & El-Subbagh, H. (2000). Synthesis of New Cardioselective M2 Muscarinic Receptor Antagonists. Chemical & Pharmaceutical Bulletin, 48(11), 1664-1672. [Link]
-
Leonardi, A., Motta, G., & Ruggieri, V. (2021). Synthesis and Evaluation of Voltage-Gated Sodium Channel Blocking Pyrroline Derivatives Endowed with Both Antiarrhythmic and Antioxidant Activities. ChemMedChem, 16(3), 578-588. [Link]
-
Tecle, H., Barrett, S. D., Lauffer, D. J., Augelli-Szafran, C., Brann, M. R., Callahan, M. J., Caprathe, B. W., Davis, R. E., Doyle, P. D., Eubanks, D., Lipiniski, W., Mirzadegan, T., Moos, W. H., Moreland, D. W., Nelson, C. B., Pavia, M. R., Raby, C., Schwarz, R. D., Spencer, C. J., Thomas, A. J., & Jaen, J. C. (1998). Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. Journal of medicinal chemistry, 41(14), 2524–2536. [Link]
-
Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., Blua, F., Gallicchio, M., Spyrakis, F., Lazzarato, L., & Chegaev, K. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules (Basel, Switzerland), 26(13), 3975. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Gorman, J. V., Wang, J., Smith, H. A., Bromberg, K. D., Thakur, A., Doktor, S. Z., Indulkar, A. S., Jakob, C. G., Upadhyay, A. K., Qiu, W., Manaves, V., Gambino, F., Jr, Valentino, S. A., Montgomery, D., Zhou, Y., Li, T., Buchanan, F. G., Ferguson, D. C., Kurnick, M. D., Kapecki, N., … Penning, T. D. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of medicinal chemistry, 67(19), 17033–17052. [Link]
-
Böhme, T. M., Augelli-Szafran, C. E., & Jaen, J. C. (2002). Synthesis and pharmacology of benzoxazines as highly selective antagonists at M(4) muscarinic receptors. Journal of medicinal chemistry, 45(14), 3004–3011. [Link]
-
ResearchGate. (n.d.). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. [Link]
-
Aggarwal, V. K., & Smith, M. (2018). Pharmacokinetic Strategies in CNS Drug Discovery. Journal of medicinal chemistry, 61(15), 6477–6491. [Link]